molecular formula C9H7FO B069535 (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol CAS No. 179249-18-4

(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B069535
CAS No.: 179249-18-4
M. Wt: 150.15 g/mol
InChI Key: ZVCCBLHUZGVITQ-VIFPVBQESA-N
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Description

(1S)-1-(3-Fluorophenyl)prop-2-yn-1-ol is a chiral propargyl alcohol derivative featuring a 3-fluorophenyl group attached to the hydroxyl-bearing carbon. Its molecular formula is C₉H₇FO, with a molecular weight of 150.15 g/mol. The compound’s key structural attributes include:

  • Stereochemistry: The (1S) configuration ensures enantioselective interactions in biological or catalytic systems.
  • Propargyl alcohol moiety: The HC≡C-CH(OH)- group confers reactivity due to the triple bond and hydroxyl functionality.
  • Fluorinated aromatic ring: The 3-fluorophenyl group enhances lipophilicity and influences electronic properties via inductive effects .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for molecules requiring chiral centers and fluorinated motifs .

Properties

CAS No.

179249-18-4

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

(1S)-1-(3-fluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H7FO/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9,11H/t9-/m0/s1

InChI Key

ZVCCBLHUZGVITQ-VIFPVBQESA-N

SMILES

C#CC(C1=CC(=CC=C1)F)O

Isomeric SMILES

C#C[C@@H](C1=CC(=CC=C1)F)O

Canonical SMILES

C#CC(C1=CC(=CC=C1)F)O

Synonyms

Benzenemethanol, alpha-ethynyl-3-fluoro-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Propargyl Alcohol Derivatives

The table below compares (1S)-1-(3-fluorophenyl)prop-2-yn-1-ol with analogs differing in aromatic substitution, functional groups, and chain structure:

Compound Name Molecular Formula Key Modifications Impact on Properties Reference
(1S)-1-(3-Fluorophenyl)prop-2-yn-1-ol C₉H₇FO 3-Fluorophenyl, propargyl alcohol, (S) High reactivity, chiral recognition
(1S)-1-(3-Fluorophenyl)propan-1-ol C₉H₁₁FO Saturated propanol chain Reduced reactivity, increased stability
(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol C₁₃H₁₀ClF₃NO Trifluoromethyl, cyclopropyl, amino group Enhanced pharmacological activity
(1S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol C₉H₉ClF₂O 3,5-Difluorophenyl, chlorine substituent Increased lipophilicity, steric bulk
(1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol C₇H₆ClF₂NO Pyridine ring, dual fluorine substituents Improved solubility, heterocyclic effects
(1S)-1-(3-Fluorophenyl)-2-methylpropylamine C₁₀H₁₄FN Amine functional group, branched chain Altered hydrogen bonding, bioactivity
Key Findings:

Propargyl vs. Propanol Chains: The triple bond in the target compound enhances reactivity for click chemistry or metal-catalyzed reactions, whereas saturated analogs (e.g., (1S)-1-(3-fluorophenyl)propan-1-ol) exhibit greater stability but lower synthetic versatility .

Pyridine Ring (): Replacing phenyl with pyridine introduces nitrogen-mediated polarity, enhancing aqueous solubility .

Functional Group Variations :

  • Trifluoromethyl (): Electron-withdrawing CF₃ groups stabilize intermediates and modulate metabolic stability in drug candidates.
  • Amine vs. Alcohol (): The amine group in (1S)-1-(3-fluorophenyl)-2-methylpropylamine enables salt formation and alters receptor binding profiles compared to hydroxyl-containing analogs .

Stereochemical and Electronic Effects

All compared compounds retain the (S)-configuration, underscoring the importance of chirality in biological systems. For example:

  • The Efavirenz intermediate () leverages its (S)-configuration for selective inhibition of HIV-1 reverse transcriptase .
  • Fluorine’s position on the aromatic ring (3- vs. 5-) alters resonance effects, impacting binding affinity in enzyme-substrate interactions .

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